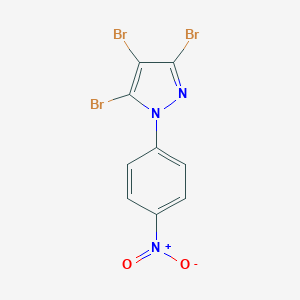

3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole

Descripción general

Descripción

3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole: is a chemical compound with the molecular formula C₉H₄Br₃N₃O₂ and a molecular weight of 425.859 g/mol . This compound is characterized by the presence of three bromine atoms and a nitrophenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole typically involves the bromination of 1-(4-nitrophenyl)-1H-pyrazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3, 4, and 5 positions of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium thiolate.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of 3,4,5-tribromo-1-(4-aminophenyl)-1H-pyrazole.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole exhibits significant activity against various bacterial strains. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-Tubercular Activity

Recent investigations have highlighted the potential of pyrazole derivatives in combating tuberculosis. Specifically, this compound has shown promising results in vitro against Mycobacterium tuberculosis. The compound's structural features contribute to its ability to inhibit mycobacterial growth effectively .

Anti-Inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely studied. This compound has been reported to exhibit significant inhibition of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies on pyrazole derivatives indicate that the presence of electron-withdrawing groups (like bromine and nitro) enhances biological activity by improving solubility and interaction with target enzymes.

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Increases potency against bacteria |

| Nitro Group | Enhances solubility and bioavailability |

Synthesis and Evaluation

A study conducted by Kees et al. synthesized a series of substituted pyrazoles, including this compound, to evaluate their antidiabetic properties. The findings revealed that certain derivatives exhibited significant hypoglycemic effects in animal models .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies suggest that the compound forms stable complexes with proteins involved in inflammation and infection pathways .

Mecanismo De Acción

The mechanism of action of 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is useful in studying enzyme kinetics and developing enzyme inhibitors. The bromine atoms and nitrophenyl group play a crucial role in its binding affinity and specificity .

Comparación Con Compuestos Similares

- 3,4,5-tribromo-1-phenyl-1H-pyrazole

- 3,4,5-tribromo-1-(4-methylphenyl)-1H-pyrazole

- 3,4,5-tribromo-1-(4-chlorophenyl)-1H-pyrazole

Comparison: Compared to its analogs, 3,4,5-tribromo-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets are required .

Actividad Biológica

3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, which include anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article explores the biological activity of this compound through a review of recent studies and findings.

The chemical structure of this compound is characterized by the presence of bromine and nitro groups, which are known to enhance biological activity through various mechanisms. The presence of these substituents can affect the compound's reactivity and interaction with biological targets.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. In one study, pyrazole derivatives were tested against Escherichia coli and Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study reported that a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at specific concentrations when compared to standard anti-inflammatory drugs .

Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. The compound this compound has been evaluated in vitro against various cancer cell lines. In one study, it was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies have provided insights into the biological efficacy of pyrazole derivatives:

- Antimicrobial Study : A series of pyrazole compounds were synthesized and tested against Mycobacterium tuberculosis (MTB) strains. The study revealed that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics like rifampicin .

- Anti-inflammatory Research : A study focused on the synthesis of nitrophenyl-substituted pyrazoles demonstrated their ability to inhibit inflammatory markers in vitro. The results indicated a dose-dependent response in reducing inflammation in human cell lines .

- Anticancer Evaluation : In another investigation, the effects of this compound were assessed on breast cancer cell lines. The compound showed a notable reduction in cell viability and promoted apoptotic cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of bromine and nitro groups significantly enhances the biological activity of pyrazole derivatives. Modifications at these positions can lead to variations in potency and selectivity towards different biological targets.

| Compound | Substituents | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| A | Tribromo | 12.5 | Antimicrobial |

| B | Nitro | 10 | Anti-inflammatory |

| C | Methyl | 15 | Anticancer |

Propiedades

IUPAC Name |

3,4,5-tribromo-1-(4-nitrophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br3N3O2/c10-7-8(11)13-14(9(7)12)5-1-3-6(4-2-5)15(16)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBWIMVHKGHUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C(=N2)Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379106 | |

| Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-29-2 | |

| Record name | 3,4,5-Tribromo-1-(4-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.